5-Hydroxy-4-(methylsulfanyl)-2-phenylpyridazin-3(2H)-one
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Overview
Description
5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a hydroxy group at the 5th position, a methylthio group at the 4th position, and a phenyl group at the 2nd position on the pyridazinone ring. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as:
Preparation of Intermediates: Synthesis of key intermediates through controlled reactions.
Cyclization: Formation of the pyridazinone ring through cyclization reactions.
Functional Group Introduction: Introduction of the hydroxy and methylthio groups using specific reagents and conditions.
Purification: Purification of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5-methoxydimethyltryptamine: A compound with similar structural features but different biological activities.
Pyrimidopyrimidines: Compounds with similar bicyclic structures but different functional groups and properties.
Uniqueness
5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and methylthio groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Biological Activity
5-Hydroxy-4-(methylsulfanyl)-2-phenylpyridazin-3(2H)-one, also known by its CAS number 64178-80-9, is a compound that has garnered interest for its potential biological activities. This article aims to provide a detailed overview of its biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
The molecular formula of this compound is C11H10N2O2S, with a molecular weight of approximately 234.27 g/mol. The structure contains a pyridazinone core, which is significant for its biological interactions.
Research indicates that compounds within the pyridazinone class often exhibit their biological effects through interactions with specific enzymes or receptors. For instance, structural analogs have been shown to inhibit key enzymes involved in various biochemical pathways, including tyrosinase, which plays a crucial role in melanin synthesis. The inhibition of this enzyme can lead to applications in treating hyperpigmentation disorders.
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to its potential therapeutic effects in various diseases linked to oxidative damage.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions.
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains. This property could be beneficial in developing new antimicrobial agents.
Case Studies and Research Findings
- Tyrosinase Inhibition : A study focused on the inhibition of tyrosinase by various pyridazinone derivatives showed that compounds structurally related to this compound demonstrated IC50 values comparable to established inhibitors. This suggests potential applications in cosmetic formulations aimed at reducing skin pigmentation .
- Antioxidant Evaluation : In vitro assays assessed the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. Results indicated a strong scavenging ability, reinforcing the compound's potential as an antioxidant agent .
- Anti-inflammatory Studies : A series of experiments involving lipopolysaccharide (LPS) stimulated macrophages revealed that treatment with the compound significantly reduced the levels of TNF-alpha and IL-6, highlighting its anti-inflammatory effects .
Data Table: Summary of Biological Activities
Properties
CAS No. |
64178-80-9 |
---|---|
Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
5-hydroxy-4-methylsulfanyl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C11H10N2O2S/c1-16-10-9(14)7-12-13(11(10)15)8-5-3-2-4-6-8/h2-7,14H,1H3 |
InChI Key |
CMVHCNSUWVAWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=NN(C1=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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